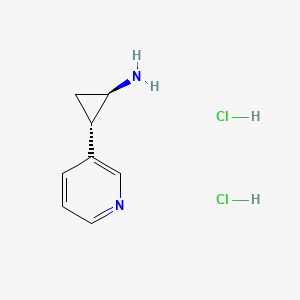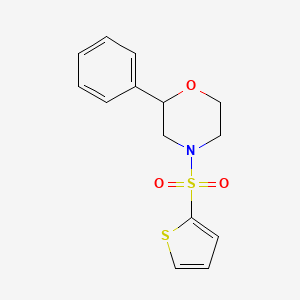![molecular formula C14H16N4O2 B2694050 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone CAS No. 2034545-64-5](/img/structure/B2694050.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Protonation Sites and Hydrogen Bonding
The synthesis and structural characterization of related compounds, such as N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its mono-hydrobromide monohydrate, offer insights into the different sites of protonation and intermolecular hydrogen bonding patterns. These studies contribute to understanding the molecular conformations and interactions of similar compounds in different environments, which is essential for their potential applications in scientific research (Böck et al., 2021).
Synthesis and Antibacterial Activities
Research into the synthesis and antibacterial activities of derivatives containing pyrazole moieties, such as (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, has been conducted. These compounds displayed moderate antibacterial activity against various bacteria, illustrating the potential of such compounds in antimicrobial research (Lynda, 2021).
Oxidative Carbon-Hydrogen Bond Activation
The oxidative carbon-hydrogen bond activation in synthesizing substituted tetrahydropyrones, which can be used to create libraries of structurally diverse non-natural compounds for screening against a variety of biological targets, is another area of application. Such methodologies are crucial for the development of novel compounds with potential therapeutic or biological significance (Zaware et al., 2011).
Corrosion Inhibition
Compounds like pyranopyrazole derivatives have been studied for their corrosion inhibition performance on mild steel in acidic solutions. Understanding the efficiency and mechanisms of such inhibitors is vital for applications in materials science, especially in prolonging the lifespan of metal structures in corrosive environments (Yadav et al., 2016).
Eigenschaften
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-2-20-13-12(4-3-6-15-13)14(19)17-8-9-18-11(10-17)5-7-16-18/h3-7H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNDQRVYBZKYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2693969.png)
![ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693971.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2693972.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2693973.png)

![Methyl 4-[[2-(2-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2693979.png)

![2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2693983.png)



![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2693989.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2693990.png)